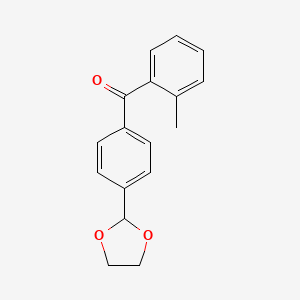

4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone

Overview

Description

4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone typically involves the formation of the 1,3-dioxolane ring through acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The benzophenone core can be synthesized through Friedel-Crafts acylation of benzene with benzoyl chloride, followed by methylation at the ortho position relative to the carbonyl group.

Industrial Production Methods

Industrial production of 4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone may involve large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated benzophenone derivatives.

Scientific Research Applications

Photochemical Applications

Photoinitiators in Polymer Chemistry

4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is primarily utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and generate free radicals makes it effective for initiating polymerization processes. This application is crucial in industries such as:

- Coatings : Enhancing the durability and finish of paints and coatings.

- Adhesives : Improving the bonding strength of adhesives through rapid curing.

Table 1: Photoinitiator Performance Comparison

| Compound | Absorption Range (nm) | Efficiency (%) | Application Area |

|---|---|---|---|

| This compound | 250 - 350 | High | Coatings, Inks |

| Benzoin Methyl Ether | 250 - 300 | Moderate | Adhesives |

| Irgacure 184 | 250 - 400 | Very High | Coatings, Inks |

Material Science Applications

Synthesis of Advanced Materials

This compound is also significant in the synthesis of advanced materials, including:

- Nanocomposites : Used to enhance the mechanical properties of nanocomposites by acting as a coupling agent.

- Thin Films : Employed in the production of thin films for electronic devices due to its favorable optical properties.

Pharmaceutical Development

Potential Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Research is ongoing to explore its efficacy against various bacterial strains, which could lead to new formulations in pharmaceuticals.

Case Study: Antimicrobial Efficacy

In a study conducted on various dioxolane derivatives, it was found that certain structural modifications could enhance their antimicrobial activity against resistant bacterial strains. The findings suggest potential pathways for developing new antimicrobial agents based on this compound's structure .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Studies have shown moderate skin irritation potential upon prolonged exposure, necessitating appropriate safety measures during handling and application .

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone involves its interaction with various molecular targets. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The benzophenone core can participate in photochemical reactions, absorbing UV light and undergoing photochemical transformations.

Comparison with Similar Compounds

Similar Compounds

1,3-Dioxolane: A simpler compound with a similar ring structure but without the benzophenone core.

Benzophenone: Lacks the 1,3-dioxolane ring but shares the core structure.

4-Methylbenzophenone: Similar to 4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone but without the 1,3-dioxolane ring.

Uniqueness

4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is unique due to the combination of the benzophenone core and the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-melanogenic applications. This article aims to explore its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzophenone derivatives with diols to form dioxolane structures. The following general reaction scheme can be outlined:

- Starting Materials : Benzophenone and appropriate diols.

- Catalytic Conditions : Use of acid catalysts such as p-toluenesulfonic acid or montmorillonite K10.

- Reaction Conditions : Heating under reflux for several hours to facilitate the formation of the dioxolane ring.

Antimicrobial Activity

Recent studies have shown that compounds containing the 1,3-dioxolane moiety exhibit significant antibacterial and antifungal activities. For instance, synthesized derivatives of 1,3-dioxolanes have demonstrated effectiveness against various pathogens:

-

Antibacterial Activity :

- Effective against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) values for some derivatives range between 625–1250 µg/mL against S. aureus.

- Antifungal Activity :

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dioxolane ring may enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with microbial targets.

Study 1: Antimicrobial Evaluation

A study evaluated a series of synthesized dioxolanes for their antimicrobial properties. The results indicated that compounds similar to this compound showed promising antibacterial effects against Gram-positive bacteria and notable antifungal activity against C. albicans.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 625 |

| Compound B | E. faecalis | 1250 |

| Compound C | C. albicans | 500 |

Study 2: Tyrosinase Inhibition

Another relevant study focused on the anti-melanogenic properties of benzophenone derivatives, including analogs of this compound. The findings revealed that certain analogs effectively inhibited tyrosinase activity, a key enzyme in melanin production.

| Analog | Tyrosinase Inhibition (%) | Cytotoxicity (IC50 µM) |

|---|---|---|

| Analog 1 | 85 | >20 |

| Analog 2 | 90 | <5 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-(1,3-dioxolan-2-yl)-2-methylbenzophenone, and how can purity be optimized?

- Methodology :

- Friedel-Crafts Acylation : Utilize a benzophenone backbone with a protected diol (1,3-dioxolane) and methyl substituent. A Lewis acid catalyst (e.g., AlCl₃) facilitates electrophilic substitution. Optimize reaction conditions (e.g., anhydrous solvent, 0–5°C for controlled reactivity) to minimize side products .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing structural and functional groups in this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the dioxolane ring (δ 4.0–5.5 ppm for -O-CH₂-O-) and methyl group (δ 2.3–2.6 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS with m/z accuracy <5 ppm) .

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset temperature).

- Accelerated Degradation Studies : Expose to UV light (λ = 254 nm) or humidity (40–80% RH) for 14 days. Monitor degradation via HPLC and quantify byproducts (e.g., hydrolyzed diol derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dioxolane group in cross-coupling reactions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in ring-opening reactions.

- Computational Modeling (DFT) : Simulate transition states (e.g., B3LYP/6-31G*) to identify electronic effects of the methyl substituent on dioxolane stability .

Q. How can researchers resolve contradictions in reported biological activity data for benzophenone derivatives?

- Methodology :

- Dose-Response Profiling : Conduct assays (e.g., enzyme inhibition, cytotoxicity) across a concentration range (1 nM–100 µM) to identify non-linear effects.

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., residual AlCl₃ from synthesis) that may confound bioactivity results .

Q. What strategies enhance the compound’s utility as a photoinitiator in polymer chemistry?

- Methodology :

- UV-Vis Spectroscopy : Measure absorption maxima (e.g., λ = 280–320 nm for benzophenone derivatives) and triplet-state lifetime via time-resolved spectroscopy.

- Radical Trapping Experiments : Use ESR with TEMPO to quantify photo-generated radical species under varying light intensities .

Q. Key Methodological Considerations

- Synthetic Reproducibility : Document catalyst batch (AlCl₃ activity varies with hydration) and solvent dryness (anhydrous CH₂Cl₂ preferred) .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignment of overlapping signals .

- Biological Assays : Include positive controls (e.g., known benzodiazepine receptor ligands) to contextualize activity data .

Properties

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12-4-2-3-5-15(12)16(18)13-6-8-14(9-7-13)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAANRGDHQABFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645095 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-80-3 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.